molecular formula C10H9NO2 B1268348 3-Phenylpyrrolidine-2,5-dione CAS No. 3464-18-4

3-Phenylpyrrolidine-2,5-dione

Cat. No.: B1268348
CAS No.: 3464-18-4
M. Wt: 175.18 g/mol
InChI Key: FVSWNQYFMNGPLF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Phenylpyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme P450 aromatase. This enzyme is responsible for the biosynthesis of estrogens from androgens. The compound interacts with the active site of P450 aromatase, leading to reversible inhibition of the enzyme’s activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the growth of both Gram-negative and Gram-positive bacteria by inhibiting essential enzymes involved in bacterial cell wall synthesis . In mammalian cells, the compound can modulate cell signaling pathways related to apoptosis and cell proliferation, thereby impacting cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of P450 aromatase, leading to enzyme inhibition. This binding involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown stability under various conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its role as a metabolite of phensuximide. It interacts with enzymes such as cytochrome P450, which are involved in its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with cellular components .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, where it can modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyrrolidine-2,5-dione can be achieved through various methods. One common approach involves the condensation of N-hydroxysuccinimide with phenylacetic acid under acidic conditions . Another method includes the reaction of succinimide with benzaldehyde in the presence of a base . These reactions typically require controlled pH and temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylpyrrolidine-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylpyrrolidine-2,5-dione is unique due to its specific structural properties and its role as a metabolite of phensuximide. Its ability to form various polymorphs with different intermolecular interactions adds to its distinctiveness .

Properties

IUPAC Name

3-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWNQYFMNGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340970
Record name 3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-18-4
Record name 3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyrrolidine-2,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

10 g of phenylsuccinic anhydride was gradually added to 20 ml of 28% aqueous ammonium solution and the mixture was stirred for about 1 hour. To the reaction mixture was added aqueous hydrochloric acid solution so as to neutralize. After cooling, crystals thus formed were collected by filtration to obtain about 8.2 g of 3-phenylsuccinimide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 3-phenylpyrrolidine-2,5-dione derivatives in medicinal chemistry?

A1: this compound derivatives, also known as succinimides, have shown potential as anticonvulsant agents. [, , , ] This potential stems from their ability to modulate neuronal excitability, although the precise mechanism of action is still under investigation. Research also explores their potential as aromatase inhibitors for hormone-dependent breast cancer treatment. [, ]

Q2: How does the structure of this compound influence its biological activity, particularly as an anticonvulsant?

A2: Studies have demonstrated that introducing substituents on the nitrogen atom or the phenyl ring of this compound can significantly impact its anticonvulsant activity. For instance, N-Mannich bases derived from this core structure exhibited promising anticonvulsant profiles in animal models. [, ] Similarly, incorporating various electron-donating heteroatoms on the phenyl ring was explored for aromatase inhibition. [] Further research is crucial to understand the precise structure-activity relationships and optimize these compounds for therapeutic applications.

Q3: Have there been any crystallographic studies on this compound and its derivatives? What insights do they provide?

A3: Yes, several studies have explored the crystal structures of this compound and its derivatives. [, , , ] These studies reveal that the five-membered ring typically adopts an envelope conformation, and the phenyl ring substituent's orientation can vary. Crystallographic data helps understand the molecular packing, hydrogen bonding patterns, and conformational preferences, which can influence physicochemical properties and potentially biological activity.

Q4: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A4: Researchers often employ a combination of spectroscopic techniques, including UV, FT-IR, 1H NMR, and 13C NMR spectroscopy, to characterize this compound derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and electronic properties. For instance, NMR studies, including those utilizing chiral lanthanide shift reagents, can differentiate between enantiomers and provide insights into their three-dimensional structure. []

Q5: Has computational chemistry been used in the study of this compound and its derivatives?

A5: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to investigate the structural, spectroscopic, and electronic properties of this compound derivatives. [] These calculations can provide insights into molecular orbitals, vibrational frequencies, and electronic transitions, aiding in interpreting experimental data and potentially predicting molecular properties relevant to biological activity.

Q6: Are there known polymorphs of this compound? What are the implications of polymorphism in this context?

A6: Yes, research has identified several polymorphs of racemic this compound, highlighting the phenomenon of variable Z′ polymorphism in this compound. [] Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact physicochemical properties such as solubility, dissolution rate, and stability, which are crucial for drug development and formulation.

Q7: What synthetic approaches are commonly used to prepare this compound and its derivatives?

A7: Synthesis of this compound derivatives often involves reacting 3-phenylsuccinic acid or its derivatives with amines, under various conditions. [, , ] For instance, microwave irradiation has been employed for efficient synthesis under solvent-free conditions. [] Different synthetic routes and reaction conditions can lead to diverse substitution patterns and potentially influence the final compound's stereochemistry, impacting its biological properties.

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